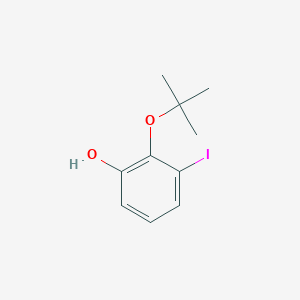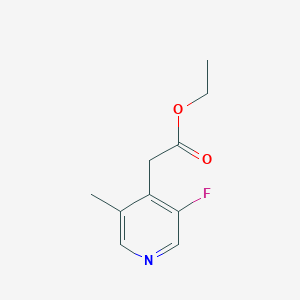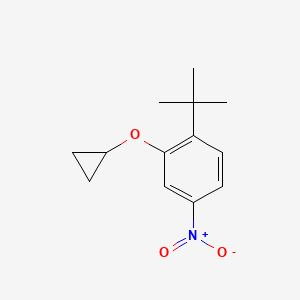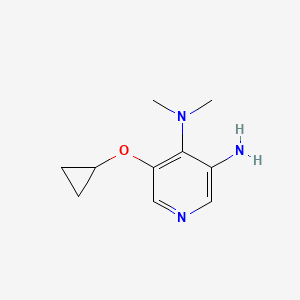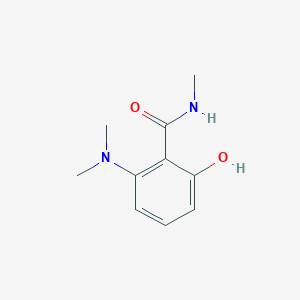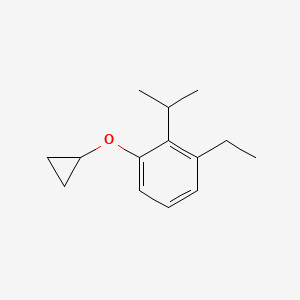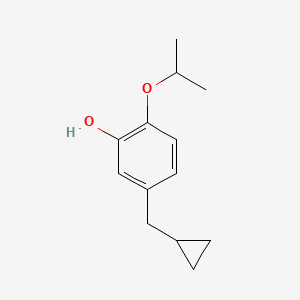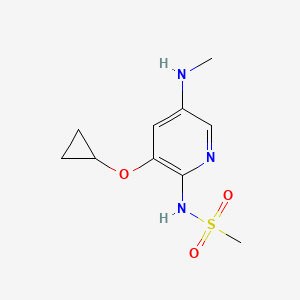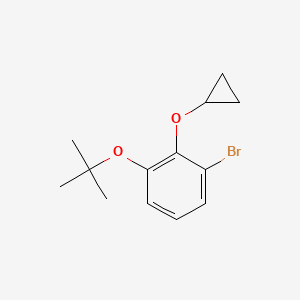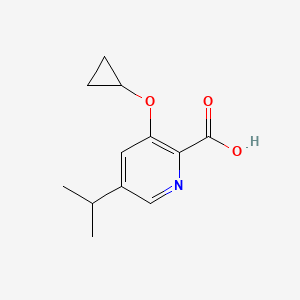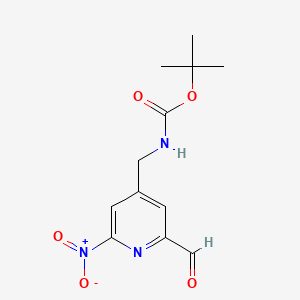
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields. The reaction typically involves the use of acylating reagents and specific reaction conditions to ensure selective acylation .
Chemical Reactions Analysis
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, benzoic anhydride, and other acylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of N-(3-Amino-4-methylphenyl)benzamide .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used as a building block in medicinal chemistry for the synthesis of various drug candidates . Its unique structure makes it valuable in the development of pharmaceuticals, particularly those targeting specific molecular pathways. Additionally, it is used in the study of reaction kinetics and mechanisms, providing insights into the behavior of similar compounds under different conditions .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be compared to other similar compounds, such as N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-10-6-3-8(12(15)14-2)7-11(10)16-9-4-5-9/h3,6-7,9,13H,4-5H2,1-2H3,(H,14,15) |
InChI Key |
WPRZEWVDDCXYIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


